N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzamide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2,4,6-trimethylbenzoic acid with thiosemicarbazide in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus pentachloride (PCl5). The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the thiadiazole ring .
Industrial Production Methods
Industrial production of thiadiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide moiety or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide or thiadiazole ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound has potential therapeutic applications due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets. The thiadiazole ring can act as a hydrogen bond donor and acceptor, allowing it to interact with enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzamide can be compared with other thiadiazole derivatives, such as:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but lacks the trimethyl substitution on the benzamide ring.
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide: Contains a nitro group on the benzamide ring, which can alter its biological activity.
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide: Different substituents on the benzamide ring, leading to variations in its pharmacological properties.
These comparisons highlight the unique structural features of this compound and its potential for diverse applications.
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-5-11-16-17-14(19-11)15-13(18)12-9(3)6-8(2)7-10(12)4/h6-7H,5H2,1-4H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHRGXSAZMCICP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.